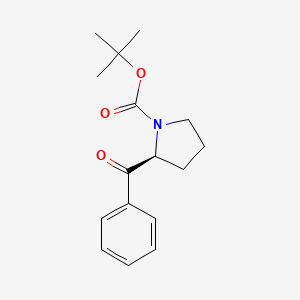

1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-

説明

The compound 1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)- is a chiral pyrrolidine derivative characterized by:

- Stereochemistry: (2S) configuration at the pyrrolidine ring.

- Functional groups: A benzoyl group at the 2-position and a tert-butyl ester at the 1-position.

- The benzoyl group may enhance lipophilicity or serve as a protecting group in peptide chemistry.

特性

IUPAC Name |

tert-butyl (2S)-2-benzoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDKMPOKJENLS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)- (CAS No. 111492-61-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- Boiling Point : Approximately 385.1 °C (predicted)

- Density : 1.128 g/cm³ (predicted)

- pKa : -3.27 (predicted)

The compound exhibits a range of biological activities primarily attributed to its structural characteristics. The presence of the pyrrolidine ring and the benzoyl group contributes to its interaction with various biological targets.

Pharmacological Properties

1-Pyrrolidinecarboxylic acid derivatives have been studied for their:

- Anticancer Activity : Research indicates that similar compounds may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses, potentially beneficial in treating conditions like arthritis.

- Neuroprotective Properties : There is emerging evidence that pyrrolidine derivatives can protect neuronal cells from oxidative stress.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to 1-Pyrrolidinecarboxylic acid showed significant activity against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, a compound structurally related to 1-Pyrrolidinecarboxylic acid demonstrated a reduction in inflammatory markers and improved patient outcomes .

Neuroprotective Effects

Research highlighted in Neuroscience Letters indicated that pyrrolidine derivatives can prevent neuronal apoptosis induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

科学的研究の応用

Applications in Scientific Research

1-Pyrrolidinecarboxylic acid derivatives have been studied for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Below are some notable applications:

Pharmaceutical Development

- Anticancer Agents : Research indicates that pyrrolidine derivatives can exhibit anticancer properties. The structure of 1-Pyrrolidinecarboxylic acid, particularly with the benzoyl group, has been linked to the inhibition of cancer cell proliferation in various studies.

Synthetic Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it a versatile building block for creating more complex molecules.

Enzyme Inhibition Studies

- Inhibitors of Enzymatic Activity : The compound has been explored as a potential inhibitor for certain enzymes involved in metabolic pathways. Studies have shown that modifications to the pyrrolidine ring can enhance inhibitory activity against specific targets.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidinecarboxylic acid exhibited significant cytotoxicity against several cancer cell lines. The research highlighted the role of the benzoyl moiety in enhancing biological activity, suggesting that further modifications could lead to more potent anticancer agents.

Case Study 2: Synthetic Applications

In a synthetic chemistry context, a research article detailed the use of tert-butyl (S)-2-benzoylpyrrolidine-1-carboxylate as a chiral auxiliary in asymmetric synthesis. The study showcased its effectiveness in facilitating enantioselective reactions, thereby providing a pathway to synthesize other chiral compounds with high efficiency.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

(a) Benzoyl vs. Phenylmethoxycarbonyl Groups

- Compound: 1-Pyrrolidinecarboxylic acid, 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-, tert-butyl ester, (3S) (CAS: Not specified) . Key differences: Substituent at the 3-position (vs. 2-position in the target) with a phenylmethoxycarbonyl group.

(b) Benzoyl vs. Hydroxy Group

- Compound: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, tert-butyl ester, (3S) (CAS 101469-92-5) . Key differences: Hydroxy group at the 3-position. Impact: The hydroxy group enhances polarity, improving aqueous solubility but reducing lipid membrane permeability. Applications in medicinal chemistry (e.g., prodrug synthesis) are noted .

(c) Benzoyl vs. Tetrazol-5-yl Group

Stereochemical and Positional Isomers

- Compound: 1-Pyrrolidinecarboxylic acid, 2-[[[4-[(1E)-2-(4-benzoylphenyl)ethenyl]phenyl]amino]carbonyl]-, tert-butyl ester, (2R) (CAS 877595-26-1) . Key differences: (2R) configuration and extended benzoylphenyl ethenyl substituent. Impact: The (2R) enantiomer may exhibit distinct chiral recognition in catalysis or receptor binding. The extended aromatic system could enhance π-π interactions in supramolecular chemistry .

Functional Group Modifications on the Ester

- Compound: 1-Pyrrolidinecarboxylic acid, 2-(aminothioxomethyl)-, tert-butyl ester, (2S) (CAS Not specified) . Key differences: Thiocarbamoyl group at the 2-position.

Comparative Data Table

Q & A

Q. What are the standard protocols for synthesizing (2S)-1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, and how can purity be optimized?

Synthesis typically involves coupling reactions using Boc-protected pyrrolidine derivatives. For example, a method analogous to employs N-Boc-L-proline activated with isobutyl chloroformate in THF at -15°C, followed by reaction with a benzoylating agent. Key steps include:

- Reagent selection : Use anhydrous solvents (THF) and stoichiometric base (K₂CO₃) to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the esterified product.

- Purity validation : TLC monitoring and HPLC analysis (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize this compound’s physical and chemical properties experimentally?

Critical parameters include:

- Molecular weight : Confirm via high-resolution mass spectrometry (HRMS), referencing predicted values (e.g., 394.2105 g/mol in ).

- Stereochemistry : Use chiral HPLC or circular dichroism (CD) to verify the (2S) configuration.

- Acid dissociation (pKa) : Titration or pH-dependent NMR (predicted pKa ~11.48 in ).

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What safety precautions are necessary when handling this compound in the lab?

- Personal protective equipment (PPE) : Full-body chemical-resistant suits and NIOSH-approved respirators for airborne particulates (≥0.1% concentration) .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Neutralize acidic/basic residues before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of analogous pyrrolidine derivatives?

Advanced strategies include:

- Chiral auxiliaries : Use (2S)-configured starting materials (e.g., N-Boc-L-proline) to retain stereochemistry during benzoylation .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective C–H functionalization.

- Dynamic kinetic resolution : Optimize reaction conditions (temperature, solvent polarity) to favor the desired diastereomer .

Q. What computational methods validate the predicted physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) to predict reactivity sites.

- Molecular dynamics (MD) : Simulate solubility in organic solvents (e.g., dichloromethane) using predicted density (1.24 g/cm³, ).

- ADMET prediction tools : Use software like SwissADME to estimate bioavailability and metabolic stability .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to measure acute cytotoxicity.

- Comparative analysis : Cross-reference IARC and OSHA classifications () with newer studies on proline derivatives.

- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may contribute to mutagenicity .

Q. What catalytic applications exist for phosphine-functionalized analogs of this compound?

Phosphine-containing derivatives (e.g., ) serve as ligands in asymmetric catalysis:

- Cross-coupling reactions : Suzuki-Miyaura coupling using Pd catalysts.

- Enantioselective hydrogenation : Test activity in reducing α,β-unsaturated ketones.

- Mechanistic studies : Use ³¹P NMR to monitor ligand-metal coordination .

Methodological Guidance for Data Interpretation

Q. How to design experiments to assess the compound’s stability under varying conditions?

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via ¹H NMR.

- Oxidative stress : Expose to H₂O₂ or UV light and analyze by GC-MS for radical byproducts.

- Long-term storage : Store at -20°C under argon and periodically test purity over 6–12 months .

Q. What advanced analytical techniques differentiate between structural isomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。